1,2,3,4-Tetrahydroisoquinoline-8-carboxamide
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide is a derivative of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in the scientific community for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: It is utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-8-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the carboxamide group.
Isoquinoline: The fully aromatic analog.
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A positional isomer with the carboxamide group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-3,12H,4-6H2,(H2,11,13) |
InChI Key |
QCPNBHNIZNYBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C(=O)N |
Origin of Product |
United States |
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